Role as Non-Interchangeable Intermediate for Rifamdin with Improved Antitubercular Activity
4-(2-Methylpropyl)piperazin-1-amine serves as the essential N-substituted piperazine building block in the synthesis of Rifamdin (R507900; 3-[[[4-(2-Methylpropyl)-1-piperazinyl]imino]methyl]rifamycin). The final drug product Rifamdin is a semisynthetic rifamycin derivative that exhibits 'similar or slightly better antitubercular activity' compared to the reference compound rifampin [1]. In contrast, unsubstituted piperazine amines or those bearing shorter alkyl chains (e.g., methyl or ethyl) cannot be used interchangeably to synthesize this specific rifamycin analog, as the isobutyl substitution is a defined structural requirement for the compound's pharmacological profile .
| Evidence Dimension | Antitubercular activity of the final drug product (Rifamdin) derived from the target intermediate |
|---|---|
| Target Compound Data | Rifamdin: similar or slightly better antitubercular activity than rifampin |
| Comparator Or Baseline | Rifampin (standard antitubercular rifamycin) |
| Quantified Difference | Qualitative improvement noted as 'slightly better' in MeSH record |
| Conditions | Semisynthetic rifamycin derivative; clinical antitubercular evaluation |
Why This Matters
Procurement of this specific intermediate is mandatory for the synthesis of Rifamdin; alternative N-alkyl piperazine amines will yield structurally distinct final compounds lacking the documented antitubercular activity profile.
- [1] National Center for Biotechnology Information. MeSH Supplementary Concept Data: rifamdin (isobutyl-piperazinal-rifamycin). Registry Number 89499-17-2. Accessed 2026. View Source
